

Crystal Structure Analysis: 2-Benzylidenecyclohexanone Scaffolds

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Compound of Interest

Compound Name: 2-Benzylidenecyclohexanone

CAS No.: 1467-15-8

Cat. No.: B074925

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Executive Summary

2-Benzylidenecyclohexanone is a pivotal

-unsaturated ketone (enone) structurally related to chalcones. Its rigid exocyclic double bond and conjugated phenyl ring make it a model system for studying cross-conjugation, non-linear optical (NLO) properties, and cytotoxicity against specific cancer cell lines (e.g., murine P388).

This guide dissects the (E)-**2-benzylidenecyclohexanone** isomer, analyzing its preferential formation, crystallographic packing forces, and the synthetic pathways required to obtain high-quality single crystals.

Molecular Architecture & Geometry

Stereochemical Preference: The (E)-Isomer

Crystallographic and spectroscopic data universally confirm that the (E)-isomer is the thermodynamically stable product of the aldol condensation between cyclohexanone and benzaldehyde.

- **Steric Locking:** The (Z)-isomer suffers from severe steric repulsion between the phenyl ring's ortho-hydrogens and the carbonyl oxygen. The (E)-configuration relieves this strain, placing the phenyl ring trans to the carbonyl group.

- **Enone Conformation:** The molecule adopts an s-cis conformation regarding the C=C and C=O bonds within the ring system, enforced by the cyclic structure.

Planarity and Torsion

While the

-system suggests planarity, X-ray diffraction studies reveal a subtle twist.

- **Twist Angle:** The phenyl ring is rarely coplanar with the enone moiety. Torsion angles () typically range from 10° to 25° depending on crystal packing forces and substituents.
- **Driver:** This deviation from planarity is caused by non-bonded steric strain between the phenyl ortho-hydrogens and the equatorial hydrogens at the C3 position of the cyclohexanone ring.

Crystallographic Data & Packing Analysis[1]

The crystal structure of the parent mono-benzylidene compound and its bis-analogs (2,6-dibenzylidenecyclohexanone) highlights the competition between conjugation (favoring planarity) and packing efficiency.

Crystallographic Parameters

The parent compound, (E)-**2-benzylidenecyclohexanone**, and its key derivatives typically crystallize in monoclinic or orthorhombic systems.

Parameter	(E)-2-Benzylidenecyclohexanone	2,6-Bis(benzylidene)cyclohexanone
Crystal System	Monoclinic	Orthorhombic / Monoclinic
Space Group	P2	Pbca or P2
	/c (Typical for class)	/n
Z (Units/Cell)	4	4 or 8
Melting Point	53–55 °C	118–120 °C
Key Interaction	C-H...O (Weak H-bonds)	C-H...
		&
		-
		Stacking

Intermolecular Interaction Network

The crystal lattice is stabilized by a network of weak non-covalent interactions, critical for its solid-state reactivity (e.g., [2+2] photocycloaddition).

- C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a bifurcated acceptor, interacting with aromatic C-H donors from neighboring molecules.

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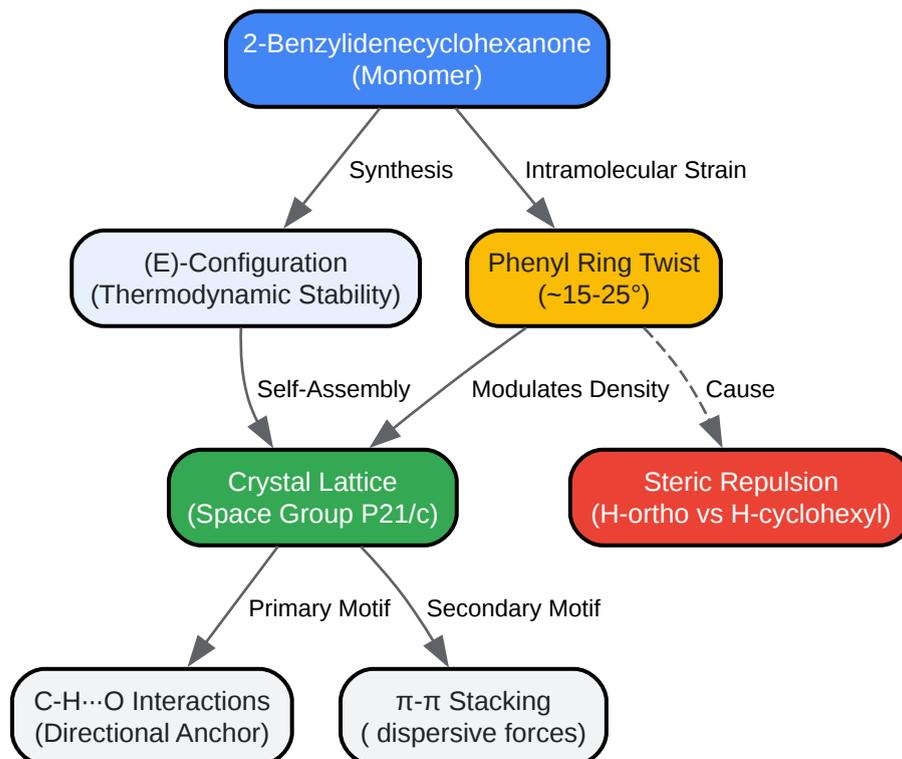
Stacking: In bis-derivatives, the extended conjugation allows for "staircase" stacking motifs, though the twist in the phenyl rings often offsets the centroids, reducing perfect overlap.

- C-H...

Interactions: The cyclohexyl methylene protons often engage with the electron-rich face of the phenyl rings of adjacent molecules, serving as a "lock" that stabilizes the herringbone packing.

Visualization of Interaction Logic

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.



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Figure 1: Structural hierarchy and packing determinants in benzylidenecyclohexanone crystals.

Experimental Protocols

Synthesis of (E)-2-Benzylidenecyclohexanone

To obtain single crystals suitable for XRD, high-purity material is required. The following protocol minimizes the formation of the bis-product.

Reagents:

- Cyclohexanone (29.3 g, 0.3 mol)
- Benzaldehyde (28.5 g, 0.27 mol) - Limiting reagent to prevent bis-formation
- NaOH (4% aq solution)

- Solvent: Ethanol (95%) or Water (Industrial route)

Step-by-Step Methodology:

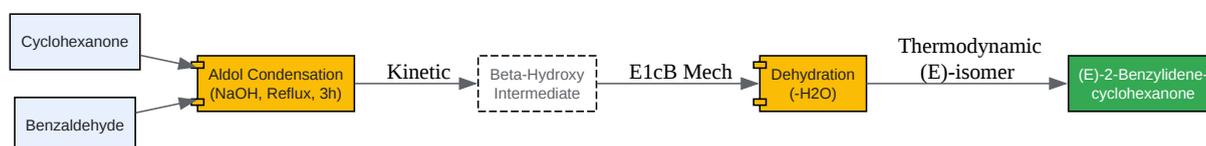
- Preparation: Charge a reaction vessel with cyclohexanone and water (or ethanol).
- Addition: Add benzaldehyde under nitrogen atmosphere.
- Catalysis: Slowly add NaOH solution while maintaining temperature at 20–25 °C.
- Reflux: Heat the mixture to reflux (~98 °C) for 3 hours.
- Extraction: Cool to room temperature. Extract with methylene chloride (DCM).
- Washing: Wash organic layer with water, then dilute acetic acid (to neutralize base), then water again.
- Isolation: Dry over Na

SO

and concentrate in vacuo to an oil.

- Crystallization (Critical): Dissolve the oily residue in hot Skellysolve B (Hexanes) or Isopropanol. Seed with authentic crystal if available. Cool slowly to 0 °C overnight.
- Purification: Recrystallize from Hexanes/Ethanol (9:1) to obtain pale yellow prisms (mp 53–55 °C).

Synthesis Pathway Diagram



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Figure 2: Reaction pathway favoring the thermodynamic (E)-enone product.

Physicochemical Implications

The structural features described above directly influence the compound's observable properties:

- **UV-Vis Spectroscopy:** The extended conjugation results in a bathochromic shift. The absorption maximum typically appears around 280–290 nm (π→π* transition).
- **NMR Spectroscopy (1H):** The vinylic proton is diagnostic. In the (E)-isomer, it is deshielded by the carbonyl anisotropy, appearing as a triplet (due to allylic coupling with CH2) around 7.3–7.8 ppm.
- **Reactivity:** The planarity (or lack thereof) dictates the success of solid-state photodimerization. The mono-derivative is generally less reactive in the solid state than specific substituted bis-derivatives due to packing distances > 4.2 Å between alkene centers.

References

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- Industrial Synthesis Protocol: Source: PrepChem - Synthesis of (E)-2-(benzylidene)cyclohexanone. Link:[[Link](#)]
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